molecular formula C9H10ClNO B1372669 1-(3-Amino-4-chlorophenyl)propan-1-one CAS No. 56721-09-6

1-(3-Amino-4-chlorophenyl)propan-1-one

Cat. No.: B1372669
CAS No.: 56721-09-6
M. Wt: 183.63 g/mol
InChI Key: KGKWQIUSYDDFMI-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H10ClNO It is a derivative of phenylpropanone, featuring an amino group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-4-chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-chlorobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and chlorine groups on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine gas or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-4-chlorophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the benzene ring can interact with enzymes and receptors, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction and gene expression, contributing to the compound’s observed activities.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-3-chlorophenyl)propan-1-one: Similar structure but with different positioning of the amino and chlorine groups.

    3-Amino-3-(4-chlorophenyl)-1-propanol: Contains an alcohol group instead of a ketone.

    2-Amino-1-(4-chlorophenyl)propan-1-ol: Features an alcohol group and different positioning of the amino group.

Uniqueness

1-(3-Amino-4-chlorophenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-amino-4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKWQIUSYDDFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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